2-amino-6-(bromomethyl)benzoic Acid

Beschreibung

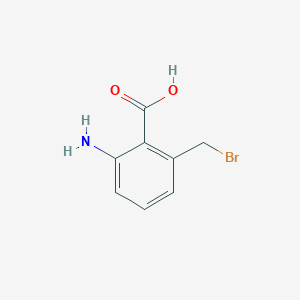

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-6-(bromomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3H,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZOUAGMLGDWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448869 | |

| Record name | 2-amino-6-(bromomethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632340-58-0 | |

| Record name | 2-amino-6-(bromomethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Bromomethyl Benzoic Acid and Its Precursors

Direct Synthesis of 2-amino-6-(bromomethyl)benzoic Acid

The direct synthesis of the target molecule can be approached by two primary retrosynthetic disconnections: the formation of the bromomethyl group from a methyl-substituted precursor or the introduction of the amino group onto a pre-functionalized benzoic acid scaffold.

A crucial step in synthesizing this compound is the selective bromination of the methyl group of a precursor like 2-amino-6-methylbenzoic acid. This transformation requires conditions that favor benzylic bromination over electrophilic aromatic substitution on the electron-rich amino-substituted ring.

Free-radical bromination is the most common method for this purpose. This typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a radical initiator. Light, often from a tungsten lamp, can serve as an effective initiator for the reaction. chemicalbook.com For instance, the synthesis of 2-(bromomethyl)benzoic acid from o-toluic acid has been successfully achieved by refluxing with bromine in carbon tetrachloride while irradiating the mixture with a 200 W tungsten lamp, yielding the product in high purity. chemicalbook.com

A patented method describes the selective bromination of 2,6-dimethylbenzoic acid using sodium bromate (B103136) and hydrobromic acid under light irradiation (200 to 750 nm). google.com This process demonstrates high selectivity for the monobromination of one of the methyl groups. google.com The reaction is typically carried out in a halogenated organic solvent like methylene (B1212753) chloride. google.com

Table 1: Selective Bromination Conditions for Benzoic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-Toluic acid | Br₂, CCl₄, 200 W tungsten lamp, reflux | 2-(Bromomethyl)benzoic acid | 84% | chemicalbook.com |

| 2,6-Dimethylbenzoic acid | NaBrO₃, HBr, light irradiation, methylene chloride | 2-(Bromomethyl)-6-methyl-benzoic acid | Not specified | google.com |

| m-Aminobenzoic acid | Br₂ vapor, HCl, H₂O, 0-10°C | 3-Amino-2,4,6-tribromobenzoic acid | Not specified | orgsyn.org |

The introduction of an amino group at the C2 position of a benzoic acid scaffold is another key synthetic strategy. This is particularly relevant when starting from a precursor like 2-bromo-6-(bromomethyl)benzoic acid.

Copper-catalyzed amination reactions have proven effective for the N-arylation of halo-benzoic acids. A chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids has been developed, which notably avoids the need for protecting the carboxylic acid group. nih.govorganic-chemistry.org This method utilizes copper powder and copper(I) oxide as catalysts and is effective with a range of aliphatic and aromatic amines, producing N-aryl and N-alkyl anthranilic acid derivatives in high yields. nih.govorganic-chemistry.orgnih.gov The reaction's success is attributed to the accelerating effect of the ortho-carboxylate group. nih.gov

While these methods are powerful for creating N-substituted anthranilic acids, the direct, un-substituted amination to introduce a primary amino group can be more challenging. However, these copper-catalyzed systems provide a foundation for developing such transformations, potentially using an ammonia (B1221849) surrogate.

Convergent and Divergent Synthetic Pathways to Analogues and Derivatives

The synthesis of analogues and derivatives of this compound often employs convergent or divergent strategies, allowing for the systematic modification of the core structure.

The amino group can be introduced at various points in a synthetic sequence. For instance, a copper-catalyzed amination can be performed on a 2-bromobenzoic acid derivative that already contains other desired substituents. nih.govorganic-chemistry.orgnih.gov This approach is highly modular, enabling the synthesis of a diverse library of N-aryl and N-alkyl anthranilic acid derivatives. nih.gov The reaction tolerates various functionalities, making it a robust tool for creating complex analogues. nih.gov

In a different approach, the amino group can be present from the start, as in 2-amino-6-methylbenzoic acid, and the bromomethyl group is introduced subsequently. This requires that the subsequent reaction conditions are compatible with the amino group.

The carboxylic acid group of this compound and its precursors is a versatile handle for further functionalization.

Esterification: The carboxylic acid can be readily converted to its corresponding ester. For example, 2-bromomethyl-6-methyl-benzoic acid can be esterified to its ethyl ester. google.com This modification can be useful for improving solubility or for use as a protecting group.

Amidation: The carboxylic acid can be coupled with amines to form amides. Standard peptide coupling reagents can be employed for this transformation.

Directing Group: The carboxylate group can act as a weakly coordinating directing group in metal-catalyzed C-H functionalization reactions, allowing for the introduction of new substituents at the ortho position. nih.gov This opens up possibilities for further diversification of the benzoic acid scaffold.

The ability to manipulate the carboxylic acid group significantly expands the range of accessible analogues and derivatives, making this class of compounds valuable for various applications in chemical synthesis.

Catalytic Approaches and Reaction Condition Optimization in Synthesis

The conversion of a methyl group to a bromomethyl group at the benzylic position is typically achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination. orgsyn.orggla.ac.uk This reaction is highly dependent on the choice of catalysts, initiators, and the optimization of reaction parameters to ensure high yield and selectivity.

Role of Specific Catalysts and Initiators

The Wohl-Ziegler reaction is initiated by the formation of a bromine radical, which can be generated through various means, including chemical initiators and photochemical methods. masterorganicchemistry.comchemistrysteps.com

Radical Initiators: The most common approach involves the use of radical initiators, with N-bromosuccinimide (NBS) being the preferred brominating agent. chadsprep.comyoutube.com NBS provides a constant, low concentration of molecular bromine (Br₂) during the reaction, which is crucial for favoring benzylic substitution over electrophilic addition to the aromatic ring. youtube.comorganic-chemistry.org The reaction is typically initiated by compounds that readily decompose upon heating to form free radicals.

Azobisisobutyronitrile (AIBN): AIBN is a widely used radical initiator. orgsyn.org Upon heating, it decomposes to form two 2-cyanoprop-2-yl radicals and nitrogen gas. These radicals then abstract a hydrogen atom from a trace amount of hydrogen bromide (HBr) present or generated in the reaction, producing a bromine radical that propagates the chain reaction.

Benzoyl Peroxide: Another common initiator, benzoyl peroxide, functions similarly to AIBN by generating radicals upon thermal decomposition. orgsyn.org

The choice of initiator can influence the reaction efficiency. The decomposition temperature of the initiator should be compatible with the desired reaction temperature.

Photochemical Initiation: An alternative to chemical initiators is the use of light to induce the homolytic cleavage of the bromine-bromine bond, generating the necessary bromine radicals. masterorganicchemistry.com This method can offer a more selective reaction and is considered a greener approach as it avoids the use of potentially hazardous initiators. google.com For instance, a patent describes the selective bromination of 2,6-dimethylbenzoic acid using sodium bromate and hydrobromic acid in the presence of light. commonorganicchemistry.com

Lewis Acid Catalysis: While less common for benzylic bromination, Lewis acids have been explored. However, their primary role is often in promoting electrophilic aromatic substitution, which would be an undesired side reaction in the synthesis of this compound due to the activating nature of the amino group. chemrxiv.org

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the reaction temperature are critical parameters that significantly impact the yield and selectivity of benzylic bromination.

Solvent Systems: The ideal solvent for Wohl-Ziegler bromination should be inert to the reaction conditions and capable of dissolving the substrate.

Carbon Tetrachloride (CCl₄): Historically, carbon tetrachloride has been the solvent of choice for benzylic bromination with NBS. chemistrysteps.comchemrxiv.org Its non-polar nature and ability to dissolve many organic compounds made it suitable. However, due to its toxicity and environmental concerns, its use has been largely phased out. chemistrysteps.com

Acetonitrile (B52724) (CH₃CN): Acetonitrile has emerged as a common and more environmentally friendly alternative to chlorinated solvents for NBS brominations. google.com

1,2-Dichlorobenzene: This solvent has been shown to be effective for benzylic bromination, in some cases providing superior results in terms of reaction time and yield compared to CCl₄.

Water: In the pursuit of greener chemistry, water has been explored as a solvent for NBS brominations, particularly with photochemical initiation. researchgate.netorganic-chemistry.org

Trifluorotoluene: This has been proposed as a suitable alternative to carbon tetrachloride.

The polarity of the solvent can influence the reaction pathway. In polar solvents, ionic side reactions, such as electrophilic aromatic bromination, can become more prominent, especially with substrates containing electron-donating groups like the amino group. orgsyn.org

Temperature Profiles: Benzylic bromination reactions are typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent. chemrxiv.org The temperature needs to be high enough to induce the decomposition of the radical initiator (if used) and to facilitate the propagation of the radical chain reaction. However, excessively high temperatures can lead to undesired side reactions and decomposition of the product. The optimal temperature profile depends on the specific substrate, solvent, and initiator system. For photochemical reactions, the reaction can often be carried out at lower temperatures. masterorganicchemistry.com

The following table summarizes the influence of solvents on benzylic bromination reactions based on findings for similar substrates.

| Solvent | Typical Conditions | Advantages | Disadvantages |

| Carbon Tetrachloride (CCl₄) | Reflux with NBS and AIBN/benzoyl peroxide chemrxiv.org | Good solubility for many substrates | Toxic, environmentally harmful chemistrysteps.com |

| Acetonitrile (CH₃CN) | Reflux or photochemical conditions with NBS google.com | Greener alternative to CCl₄ | May require optimization for some substrates |

| 1,2-Dichlorobenzene | Heating with NBS and AIBN | Can lead to shorter reaction times and higher yields | Higher boiling point, potential for side reactions |

| Water | Photochemical conditions with NBS researchgate.netorganic-chemistry.org | Environmentally benign, safe | Substrate solubility can be an issue |

Sustainable and Green Chemical Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including the benzylic bromination required for producing this compound.

The key strategies for a greener synthesis focus on:

Alternative Solvents: As discussed previously, replacing hazardous solvents like carbon tetrachloride with more benign alternatives such as acetonitrile or water is a significant step towards a greener process. google.comresearchgate.netorganic-chemistry.org

Photochemical Initiation: Utilizing visible light to initiate the radical bromination is a sustainable alternative to chemical initiators. masterorganicchemistry.comgoogle.com This method avoids the use and subsequent disposal of initiator residues. Continuous flow photochemical reactors have been developed to improve the efficiency and scalability of this approach.

In Situ Generation of Bromine: Instead of using reagents like NBS, methods have been developed for the in situ generation of bromine from sources like sodium bromate and hydrobromic acid. commonorganicchemistry.com This can improve atom economy and reduce waste. Continuous flow systems have been particularly effective for this approach, allowing for precise control over the generation and consumption of bromine.

Catalyst-Free Conditions: Some protocols aim to eliminate the need for external catalysts or initiators altogether, relying on thermal or photochemical energy to drive the reaction.

The following table outlines a comparison of traditional versus greener approaches for benzylic bromination.

| Feature | Traditional Approach | Greener Approach |

| Brominating Agent | N-Bromosuccinimide (NBS) | In situ generated bromine (e.g., from NaBrO₃/HBr) commonorganicchemistry.com |

| Initiation | Chemical initiators (AIBN, benzoyl peroxide) orgsyn.org | Photochemical (visible light) masterorganicchemistry.comgoogle.com |

| Solvent | Carbon tetrachloride (CCl₄) chemrxiv.org | Acetonitrile, water, trifluorotoluene chemistrysteps.comgoogle.comresearchgate.netorganic-chemistry.org |

| Waste | Halogenated solvent waste, initiator residue | Reduced solvent waste, potentially only water as a byproduct |

The development of sustainable and green protocols for the synthesis of this compound and its precursors is an ongoing area of research, with a focus on improving efficiency, reducing environmental impact, and ensuring the safety of the chemical processes.

Mechanistic Elucidation and Kinetic Investigations of Reactions Involving 2 Amino 6 Bromomethyl Benzoic Acid

Reaction Mechanisms of the Bromomethyl Group in Organic Transformations

The bromomethyl group, a benzylic bromide, is an inherently reactive functional group. Its reactivity is significantly influenced by the electronic effects of the other substituents on the aromatic ring. The electron-donating amino group and the electron-withdrawing carboxylic acid group exert opposing effects, modulating the stability of potential intermediates.

Nucleophilic Substitution Mechanisms

The carbon atom of the bromomethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles, leading to substitution of the bromine atom. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. byjus.com

A bimolecular nucleophilic substitution (S(_N)2) mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This reaction proceeds through a backside attack, leading to an inversion of configuration at the carbon center. masterorganicchemistry.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For 2-amino-6-(bromomethyl)benzoic acid, steric hindrance from the ortho-amino and carboxylic acid groups might slightly impede the backside attack, potentially slowing the reaction rate compared to a less substituted benzyl (B1604629) bromide. nih.gov

An unimolecular nucleophilic substitution (S(_N)1) mechanism proceeds through a two-step process. The first and rate-determining step is the departure of the leaving group (Br) to form a carbocation intermediate. youtube.com In the case of this compound, the resulting benzylic carbocation would be stabilized by resonance with the benzene (B151609) ring. The electron-donating amino group at the ortho position can further stabilize this positive charge through resonance, making the S(_N)1 pathway more favorable. The second step is the rapid attack of a nucleophile on the carbocation.

The choice between S(_N)1 and S(_N)2 pathways can be influenced by several factors:

Nucleophile: Strong, unhindered nucleophiles favor the S(_N)2 mechanism. Weaker or more hindered nucleophiles may favor the S(_N)1 pathway if the carbocation is sufficiently stable.

Solvent: Polar protic solvents can stabilize the carbocation intermediate, favoring the S(_N)1 mechanism. Polar aprotic solvents are generally preferred for S(_N)2 reactions.

Concentration: High concentrations of the nucleophile will favor the S(_N)2 pathway.

The following table illustrates the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile (Nu) | Product |

| OH | 2-amino-6-(hydroxymethyl)benzoic acid |

| CN | 2-amino-6-(cyanomethyl)benzoic acid |

| OR | 2-amino-6-(alkoxymethyl)benzoic acid |

| N(_3) | 2-amino-6-(azidomethyl)benzoic acid |

| RCOO | 2-amino-6-((acyloxy)methyl)benzoic acid |

Radical and Electrophilic Pathways

Radical Pathways: The bromomethyl group can also undergo reactions via a radical mechanism. This is most commonly observed in benzylic bromination reactions, where a methyl group is converted to a bromomethyl group using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). While this compound is the product of such a reaction, its bromomethyl group can participate in further radical reactions. For instance, in the presence of a radical initiator and a hydrogen atom donor, the C-Br bond can undergo homolytic cleavage to form a benzylic radical. This radical can then participate in various radical-mediated transformations.

Electrophilic Pathways: While the bromomethyl group itself is not typically considered an electrophile in the same way as an acyl chloride, its carbon atom is electrophilic. Lewis acids can coordinate with the bromine atom, increasing the electrophilicity of the benzylic carbon and making it more susceptible to attack by even weak nucleophiles. This activation enhances the rate of nucleophilic substitution. It is important to distinguish this from electrophilic aromatic substitution, which involves the attack of an electrophile on the π-system of the benzene ring.

Reaction Mechanisms of the Amino Group in Organic Transformations

The amino group in this compound is a versatile functional group that can act as a nucleophile and a directing group in various organic transformations.

Amine Reactivity in Condensation and Addition Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. It can readily react with electrophilic species.

Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction typically proceeds via a nucleophilic addition to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to yield the imine. The reaction is often catalyzed by acid.

Acylation Reactions: The amino group can be acylated by reacting with acyl chlorides or acid anhydrides to form amides. This is a common protecting group strategy for amines, but also a way to introduce new functional groups. For instance, reaction with acetyl chloride would yield 2-(acetylamino)-6-(bromomethyl)benzoic acid.

Intramolecular Cyclization Pathways

A key feature of the reactivity of this compound is its propensity to undergo intramolecular cyclization. The ortho-disposition of the nucleophilic amino group and the electrophilic bromomethyl group facilitates a ring-forming reaction.

The amino group can act as an internal nucleophile, attacking the benzylic carbon of the bromomethyl group in an intramolecular S(_N)2 reaction. This results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond, leading to a six-membered heterocyclic ring. The product of this reaction is a dihydro-1H-benzo[d] nih.govrsc.orgazepine derivative. The presence of a base can facilitate this reaction by deprotonating the amino group, increasing its nucleophilicity. This type of cyclization is often a competing pathway, and in some cases the desired pathway, in reactions involving this substrate. beilstein-journals.org The ease of this intramolecular reaction highlights the importance of considering neighboring group participation in the reactivity of substituted aromatic compounds. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Amino 6 Bromomethyl Benzoic Acid and Its Molecular Assemblies

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS):Specific data from high-resolution mass spectrometry, which would provide the precise molecular mass and elemental composition, has not been reported for this compound. Consequently, a detailed analysis of its fragmentation pattern is not possible.

Until dedicated synthesis and characterization of 2-amino-6-(bromomethyl)benzoic acid are performed and published, a thorough and factual article on its advanced spectroscopic properties cannot be written.

Despite a comprehensive search for scientific literature, no specific experimental data on the X-ray crystallography or detailed electronic spectroscopy (UV-Vis) of this compound (CAS Number: 632340-58-0) is publicly available at this time.

The performed searches did not yield any publications presenting the crystal structure of this compound as determined by X-ray crystallography. Consequently, crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this specific molecule could not be found.

Similarly, no studies detailing the electronic absorption spectrum of this compound via UV-Vis spectroscopy were identified. Therefore, information regarding its electronic transitions, absorption maxima (λmax), and molar absorptivity is not available in the reviewed literature.

While information exists for related compounds, such as 2-aminobenzoic acid and 2-amino-6-bromobenzoic acid, this information is not directly applicable to the bromomethyl derivative specified in the request. The substitution of a bromomethyl group for a bromine atom at the 6-position of the benzene (B151609) ring is expected to significantly influence the compound's crystal packing and electronic properties, making extrapolation from related structures unreliable.

Given the absence of the required primary data, it is not possible to generate the requested article focusing on the advanced spectroscopic and structural characterization of this compound.

Computational and Theoretical Chemistry Studies of 2 Amino 6 Bromomethyl Benzoic Acid

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a robust method for predicting the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. nih.govresearchgate.netplos.org DFT calculations can elucidate various aspects of 2-amino-6-(bromomethyl)benzoic acid, from its most stable three-dimensional arrangement to its reactivity patterns.

Geometry Optimization and Conformational Landscapes

The first step in a computational analysis is typically geometry optimization, which seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like this compound, with several rotatable bonds (C-C, C-N, and C-Br), multiple conformers may exist. A systematic study of the conformational landscape can identify the most stable conformers and the energy barriers between them. mdpi.comnih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

A theoretical study on the related compound, 2-amino 6-bromo 3-formylchromone, calculated using DFT, provides valuable comparative data. researchgate.net The HOMO and LUMO energies, along with the energy gap, are presented in the table below.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.54 |

| ELUMO | -2.87 |

| Energy Gap (ΔE) | 3.67 |

For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, reflecting their electron-rich nature. The LUMO, conversely, would likely be distributed over the carboxylic acid and the bromomethyl groups, which are electron-withdrawing. The energy gap would provide a measure of the molecule's reactivity, with a smaller gap suggesting higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-deficient regions (positive potential).

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational dynamics and stability. nih.govnih.gov An MD simulation would involve solving Newton's equations of motion for the atoms of the this compound molecule, allowing for the exploration of its conformational space over time.

Such simulations could reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent), the flexibility of the various rotatable bonds, and the characteristic timescales of conformational changes. mdpi.com For instance, an MD study on protein-benzoic acid complexes has demonstrated the stability of these complexes and identified key binding interactions. nih.gov A similar study on this compound could provide valuable information on its dynamic behavior and interactions with its environment.

Intermolecular Interaction Analysis and Crystal Packing Features

In the solid state, the properties of a compound are dictated not only by its molecular structure but also by how the molecules are arranged in the crystal lattice. This arrangement is governed by a network of intermolecular interactions. nih.govbmrb.io

Hydrogen Bonding Networks

Hydrogen bonds are among the most critical interactions that determine the crystal packing of molecules containing hydrogen bond donors and acceptors. researchgate.netnih.gov In this compound, both the carboxylic acid group and the amino group can participate in hydrogen bonding.

Based on studies of similar benzoic acid derivatives, it is highly probable that this compound molecules form centrosymmetric dimers in the solid state, linked by strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.netmdpi.com This is a common motif for carboxylic acids. Additionally, the amino group can act as a hydrogen bond donor, forming N-H···O or N-H···Br interactions with neighboring molecules, further stabilizing the crystal structure. The presence of the bromomethyl group could also lead to weaker C-H···O or C-H···π interactions. The interplay of these various hydrogen bonds would result in a complex three-dimensional network. nih.gov

Pi-Stacking and Other Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular assembly, crystal packing, and biological interactions of molecules. In the case of this compound, several types of non-covalent interactions are expected to play a significant role, primarily driven by its aromatic core and functional groups.

Beyond π-π stacking, other non-covalent forces are also at play. These include:

C-H–π interactions: Where a C-H bond acts as a weak hydrogen bond donor to the face of the π system.

Anion–π and Cation–π interactions: Involving the interaction of an ion with the quadrupole moment of the π system. wikipedia.org

Van der Waals forces: These are ubiquitous, weak, non-specific attractions between molecules. nih.gov

Polar–π interactions: Occur between a polar molecule and the quadrupole moment of the π system. wikipedia.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method maps the electron distribution of a molecule in a crystal, allowing for a detailed examination of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density, and various properties can be mapped onto this surface to highlight specific features of the intermolecular interactions.

A key graphical tool derived from this analysis is the 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. nih.govnih.gov The surface is typically colored using a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

For a molecule like this compound, a Hirshfeld analysis would partition the crystal packing into contributions from various interactions. The analysis would quantify the percentage of the Hirshfeld surface area corresponding to each type of contact. Given the structure, the most significant contributions would be expected from H···H, O···H/H···O, C···H/H···C, and Br···H/H···Br interactions. The O···H contacts would primarily represent the strong hydrogen bonds involving the carboxylic acid and amino groups, while the Br···H contacts would signify halogen bonding interactions.

Table 1: Hypothetical Hirshfeld Surface Interaction Contributions for this compound (This table is a representative example based on analyses of similar organic molecules and is intended for illustrative purposes.)

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 40.5 |

| O···H / H···O | 22.8 |

| C···H / H···C | 15.2 |

| Br···H / H···Br | 10.5 |

| C···C | 4.5 |

| N···H / H···N | 3.7 |

| Other | 2.8 |

This quantitative breakdown is invaluable for understanding the hierarchy and relative importance of the non-covalent forces that dictate the molecule's solid-state architecture. nih.govnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for the spectroscopic properties of molecules. researchgate.netresearchgate.net For this compound, theoretical calculations can be employed to predict its vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are then compared with experimentally obtained spectra to validate the accuracy of the computational model and the optimized molecular geometry. researchgate.net

The process begins with the optimization of the molecule's geometry using a selected DFT functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.netresearchgate.net Once the minimum energy structure is found, harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to a better agreement with experimental FT-IR and Raman data. researchgate.net This comparison allows for a definitive assignment of vibrational modes to specific functional groups and bond motions within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts are then referenced against a standard (e.g., Tetramethylsilane) and compared with experimental NMR data. A strong correlation between the predicted and observed spectra confirms that the computed structure is a reliable representation of the molecule in its ground state. researchgate.net

Table 2: Representative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) (This table is a representative example based on typical values for aminobenzoic acid derivatives and is intended for illustrative purposes.)

| Functional Group | Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

| N-H (Amino) | Asymmetric Stretch | 3450 | 3455 |

| N-H (Amino) | Symmetric Stretch | 3360 | 3365 |

| C-H (Aromatic) | Stretch | 3075 | 3080 |

| C=O (Carboxyl) | Stretch | 1685 | 1690 |

| C=C (Aromatic) | Ring Stretch | 1590 | 1595 |

| C-N | Stretch | 1315 | 1320 |

| C-Br | Stretch | 650 | 655 |

This synergy between computational prediction and experimental measurement provides a comprehensive understanding of the molecule's structural and electronic properties. researchgate.netresearchgate.netucl.ac.uk

Global Reactivity Descriptors and Chemical Hardness

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative insights into the chemical reactivity, stability, and electronic nature of a molecule. researchgate.netresearchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net

The key global reactivity descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. It is calculated as η = (ELUMO - EHOMO) / 2. nih.govijsr.net

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), it quantifies the molecule's polarizability and reactivity. "Soft" molecules are more reactive. nih.govijsr.net

Electronegativity (χ): The power of an atom or molecule to attract electrons, defined as the negative of the chemical potential (χ = -μ). nih.gov

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η). researchgate.netijsr.net

These parameters are crucial for predicting how this compound will behave in a chemical reaction, indicating its propensity to act as an electron donor or acceptor. researchgate.net A high chemical hardness and a large HOMO-LUMO energy gap would suggest high kinetic stability. nih.gov

Table 3: Calculated Global Reactivity Descriptors for a Benzoic Acid Derivative (Data adapted from a DFT study on a related compound and is representative of values expected for this compound.) researchgate.net

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.21 |

| LUMO Energy | ELUMO | -1.54 |

| Energy Gap | ΔE | 4.67 |

| Chemical Potential | μ | -3.875 |

| Chemical Hardness | η | 2.335 |

| Global Softness | S | 0.428 |

| Electronegativity | χ | 3.875 |

| Electrophilicity Index | ω | 3.214 |

Analysis of these descriptors provides a theoretical framework for understanding the molecule's reactivity profile, guiding further synthetic modifications or applications. researchgate.netijsr.net

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics, telecommunications, and optical data processing. sphinxsai.comresearchgate.net Organic molecules, particularly those with a π-conjugated system linking electron-donating (D) and electron-accepting (A) groups, often exhibit large NLO responses. sphinxsai.comnih.gov

The structure of this compound, featuring an electron-donating amino (-NH₂) group and an electron-withdrawing carboxylic acid (-COOH) group attached to a π-conjugated benzene (B151609) ring, suggests potential for NLO activity. The intramolecular charge transfer from the donor to the acceptor through the π-bridge can lead to a large change in dipole moment upon excitation, which is a key requirement for a high NLO response. jmcs.org.mx

Computational methods, primarily DFT, are widely used to predict the NLO properties of molecules. researchgate.netjmcs.org.mx The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a direct measure of the second-order NLO activity of the molecule. researchgate.net A large β value indicates a strong NLO response. jmcs.org.mx The HOMO-LUMO energy gap is also an important indicator; a smaller gap generally correlates with a larger β value, as it facilitates electron localization and charge transfer. nih.gov

Table 4: Representative Calculated NLO Properties (This table presents hypothetical values based on computational studies of similar organic NLO chromophores and is for illustrative purposes.)

| Parameter | Symbol | Calculated Value |

| Dipole Moment | μ | 4.5 Debye |

| Mean Polarizability | <α> | 25 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability | βtot | 15 x 10⁻³⁰ esu |

Theoretical screening of NLO properties allows for the rational design of new chromophores. By modifying the donor, acceptor, or π-conjugated system, the NLO response can be fine-tuned for specific technological applications. jmcs.org.mxnih.gov The calculated β value for this compound would provide a theoretical basis for its potential use in NLO devices. researchgate.net

Applications of 2 Amino 6 Bromomethyl Benzoic Acid in Chemical Synthesis and Materials Science

Role as a Strategic Building Block in Complex Molecule Synthesis

The inherent reactivity of its distinct functional groups makes 2-amino-6-(bromomethyl)benzoic acid a prime candidate for the synthesis of complex organic molecules. Its structure is pre-organized for intramolecular reactions following an initial intermolecular step, providing a streamlined pathway to polycyclic systems.

Construction of Heterocyclic Systems

The combination of the amino and carboxylic acid groups is a classic precursor for forming fused heterocyclic rings, while the bromomethyl group offers a third reactive handle for subsequent annulation or functionalization.

Quinazolinones and Related Fused Systems: Anthranilic acids are well-established starting materials for the synthesis of quinazolinones, a scaffold present in numerous biologically active compounds. nih.govnih.gov The reaction typically involves condensation with a one-carbon source like formamide. nih.gov In the case of this compound, the resulting 8-bromomethyl-quinazolinone could undergo further intramolecular or intermolecular reactions. For instance, reaction with an amine could lead to the formation of tricyclic systems through initial displacement of the bromide followed by cyclization.

Benzodiazepines: 1,4-Benzodiazepines, another privileged scaffold in medicinal chemistry, are often synthesized from 2-aminobenzophenones or related structures. nih.govwum.edu.pl The subject compound could serve as a precursor to novel fused benzodiazepine (B76468) systems. For example, after conversion of the carboxylic acid to an amide, the amino group could be reacted with an α-haloketone, and the bromomethyl group could participate in a subsequent cyclization, potentially leading to complex polycyclic structures.

Other Heterocycles: The vicinal amino and carboxyl groups can react with various reagents to form a range of five- and six-membered heterocycles fused to the benzene (B151609) ring. The bromomethyl group remains as a versatile handle for further modifications, such as linking the heterocyclic core to other molecules or surfaces. The reactivity is analogous to the use of other substituted aminobenzoic acids in creating diverse heterocyclic frameworks. nih.govnih.gov

Table 1: Potential Heterocyclic Systems from this compound

| Heterocyclic System | Potential Synthetic Pathway | Key Intermediates |

|---|---|---|

| Fused Quinazolinones | 1. Reaction with formamide. 2. Intramolecular cyclization involving the bromomethyl group. | 8-(Bromomethyl)quinazolin-4(3H)-one |

| Fused Benzodiazepines | 1. Amidation of the carboxylic acid. 2. Reaction with a suitable partner to form the seven-membered ring. 3. Cyclization involving the bromomethyl group. | N-substituted-2-amino-6-(bromomethyl)benzamide |

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds.

C-C Bond Formation: The benzylic bromide can react with a variety of carbon nucleophiles, such as organometallic reagents (e.g., Grignard or organocuprate reagents), enolates, or cyanide ions, to extend the carbon framework. This allows for the introduction of diverse alkyl and aryl substituents.

C-N, C-O, and C-S Bond Formation: The bromomethyl group is highly susceptible to substitution by heteroatom nucleophiles. It can react with amines to form secondary or tertiary amines, with alcohols or phenols to form ethers, and with thiols to form thioethers. These reactions are fundamental in synthetic organic chemistry for building molecular complexity. The intramolecular version of such a reaction, where the nucleophile is the amino group or the carboxylate, leads to cyclization. researchgate.net

Development of Functionalized Materials and Specialty Polymers

The trifunctional nature of this compound makes it an attractive monomer or functionalizing agent for creating advanced materials with tailored properties.

Incorporation into Polymer Backbones for Enhanced Properties

This compound can be used as a monomer in step-growth polymerization. The amino and carboxylic acid groups can react to form polyamide chains, while the pendant bromomethyl group can be used for post-polymerization modification. This allows for the synthesis of polymers with reactive sites along the backbone, which can be used to graft other polymer chains, attach functional molecules, or cross-link the material. This approach is a known strategy for creating polymers with enhanced thermal stability, mechanical strength, or specific chemical affinities.

Design of Functionalized Surfaces and Sensor Components

The functional groups on this compound are ideal for anchoring the molecule onto various surfaces to modify their properties or to construct sensor devices.

Surface Grafting: The carboxylic acid can form strong bonds with metal oxide surfaces (e.g., TiO₂, Al₂O₃). The amino group can be diazotized to form a highly reactive diazonium salt that can graft onto carbon or metallic surfaces. Alternatively, the bromomethyl group can react with nucleophilic sites on a pre-functionalized surface (e.g., amine- or thiol-terminated self-assembled monolayers).

Sensor Development: Once anchored, the remaining functional groups are available for further reactions, such as immobilizing enzymes, antibodies, or specific receptors for biosensor applications. The aromatic core and its potential to be part of a larger conjugated system could also be exploited in the development of optical or electrochemical sensors.

Utility in Bioconjugation Methodologies

Benzylic halides are known alkylating agents that can react with nucleophilic side chains of amino acids, making this compound a potential tool for bioconjugation. The bromomethyl group can form stable covalent bonds with the thiol group of cysteine residues or, under certain conditions, with the imidazole (B134444) ring of histidine or the amino groups of lysine. This allows for the covalent attachment of the molecule, or any larger structure built upon it, to proteins or peptides. The amino and carboxylate groups provide points for further modification or can influence the solubility and binding orientation of the conjugate.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 8-bromomethyl-quinazolinone |

| 1,4-Benzodiazepines |

| Quinazolinones |

| Anthranilic acid |

| Formamide |

| Thiol |

| Cysteine |

| Histidine |

| Lysine |

| Titanium Dioxide |

Design and Synthesis of Molecular Scaffolds for Research

The strategic design and synthesis of unique molecular scaffolds are fundamental to the discovery of novel therapeutic agents and chemical probes. The compound this compound represents a versatile trifunctional scaffold, integrating an amino group, a reactive bromomethyl moiety, and a carboxylic acid on a benzene ring. This distinct arrangement of functional groups allows for selective chemical modifications, making it an attractive starting point for creating diverse molecular architectures for biological screening and materials science applications.

Precursors for Inhibitor Design Research

In the field of medicinal chemistry, the development of enzyme inhibitors is a cornerstone of drug discovery. The structural framework of this compound makes it a valuable precursor for the synthesis of various inhibitor classes. The presence of the carboxylic acid, the primary amino group, and the reactive benzylic bromide allows for a variety of chemical transformations to build more complex molecules.

The general utility of substituted benzoic acids as precursors in inhibitor synthesis is well-documented. For instance, compounds with a 2-(bromomethyl)benzoic acid core are recognized as important intermediates in the creation of pharmaceutical agents, including those with anti-inflammatory and antibacterial activities chemimpex.com. The reactivity of the bromomethyl group allows for its conversion into various other functionalities, serving as a key handle for molecular elaboration.

Similarly, heterocyclic analogues like 2-amino-6-bromonicotinic acid are highly prized as synthetic building blocks. The strategic placement of an amino group, a bromine atom, and a carboxylic acid enables a series of selective chemical reactions. The carboxylic acid can be converted to an amide through coupling with amines, a fundamental reaction in probing structure-activity relationships (SAR) for inhibitor design . The amino group can undergo reactions such as nucleophilic aromatic substitution, and the bromine atom is amenable to cross-coupling reactions, further expanding the accessible chemical space .

Research on various inhibitor classes demonstrates the practical application of such scaffolds:

Kinase Inhibitors: The synthesis of potent kinase inhibitors often involves the use of benzoic acid derivatives. For example, the synthesis of 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid derivatives has been a key step in the development of certain kinase inhibitors ed.ac.uk.

Arginase Inhibitors: Boronic acid derivatives of amino acids, such as 2(S)-amino-6-boronohexanoic acid (ABH), are known potent arginase inhibitors. The synthesis of more complex and potent second-generation inhibitors often starts from precursors that can be structurally related to functionalized benzoic acids nih.gov.

Phosphodiesterase (PDE) Inhibitors: In the design of novel PDE2 inhibitors, derivatives of 6H-benzo[c]chromen-6-one have been synthesized starting from 2-bromobenzoic acid and its derivatives mdpi.com.

The table below summarizes the utility of benzoic acid and related scaffolds as precursors in inhibitor synthesis.

| Precursor Scaffold Type | Resulting Inhibitor Class | Key Synthetic Transformations |

| 2-(Bromomethyl)benzoic acid | Anti-inflammatory/Antibacterial | Reactions involving the bromomethyl group chemimpex.com |

| 2-Amino-6-bromonicotinic acid | Various (e.g., Bcr-Abl) | Amide coupling, nucleophilic substitution, cross-coupling |

| Substituted Benzoic Acids | Kinase Inhibitors | Acyl fluoride (B91410) formation, amidation ed.ac.uk |

| 2-Bromobenzoic Acid Derivatives | Phosphodiesterase Inhibitors | Ullmann condensation, cyclization mdpi.com |

Analogues for Structure-Based Design Studies

Structure-based drug design is a powerful strategy that relies on the three-dimensional structure of a biological target to guide the design of potent and selective inhibitors. The generation of a library of analogues based on a core scaffold is crucial for these studies, allowing researchers to systematically probe the binding pocket of a target protein and establish a robust structure-activity relationship (SAR). The this compound scaffold is well-suited for generating such libraries of analogues.

The design of novel benzoic acid derivatives has been successfully applied in the development of multi-target inhibitors. For example, novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives were designed and synthesized as inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), which are key targets in Alzheimer's disease research. In silico docking studies were used to predict the binding affinities and modes of these analogues, guiding the synthetic efforts toward more potent compounds nih.gov.

In another example, a novel scaffold of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids was discovered for the inhibition of the amino acid transporter ASCT2, a target in cancer metabolism. The development of a focused library of these analogues allowed for significant improvements in potency and provided insights into the SAR of this chemical series nih.govnih.gov. The systematic modification of the aromatic rings and the linker between them was key to identifying compounds with improved activity nih.gov.

The study of SAR in benzoic acid derivatives has also been explored for other therapeutic areas, such as sickle cell disease. A review of benzoic acid derivatives from plant origins highlighted how modifications to the benzoic acid core, such as the position and nature of substituents, can influence their anti-sickling properties researchgate.net.

The table below presents examples of how benzoic acid analogues have been used in structure-based design and SAR studies.

| Core Scaffold/Derivative Class | Target(s) | Key Findings from Analogue Studies |

| Methylene-aminobenzoic acid/Tetrahydroisoquinolynyl-benzoic acid | AChE, hCA I, hCA II | Identification of potent dual inhibitors through systematic substitution and validation with in silico docking, revealing key interactions in the active sites nih.gov. |

| 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids | ASCT2 (SLC1A5) | A focused library led to a 40-fold improvement in potency, establishing this as a novel and potent scaffold for ASCT2 inhibition nih.govnih.gov. |

| Various Benzoic Acid Derivatives | Hemoglobin S (in Sickle Cell Disease) | SAR studies revealed that the type and position of substituents on the benzoic acid ring are critical for anti-sickling activity researchgate.net. |

Future Research Directions and Emerging Opportunities for 2 Amino 6 Bromomethyl Benzoic Acid

Innovations in Asymmetric Synthesis Utilizing the Compound

The unique structure of 2-amino-6-(bromomethyl)benzoic acid, an analogue of the biologically significant anthranilic acid, presents significant opportunities for the creation of complex chiral molecules. nih.govcore.ac.uk Future research is poised to leverage this compound as a precursor for tailor-made, non-canonical amino acids and novel heterocyclic scaffolds.

The development of asymmetric synthesis routes is a major focus in organic and medicinal chemistry. rsc.org The subject compound can serve as a key starting material in stereoselective transformations. For instance, the amino and carboxylic acid moieties can be used to form chiral auxiliaries or to coordinate with chiral metal complexes, guiding the stereochemical outcome of reactions at the bromomethyl position. nih.govthieme-connect.de Conversely, the bromomethyl group can be transformed into a variety of functionalities, followed by asymmetric reactions involving the amino acid portion of the molecule.

Enantioselective alkylation, a cornerstone of asymmetric synthesis, could be applied using this compound. Photoredox organocatalysis, which merges a chiral amine catalyst with a photoredox catalyst, has been successful in the α-benzylation of aldehydes and could be adapted for reactions involving the benzylic bromide of this molecule. nih.gov The development of chiral catalysts, such as those based on Cinchona alkaloids or chiral phosphines, could enable highly selective substitutions at the benzylic position, leading to enantioenriched products with significant potential in pharmaceutical development. acs.orgbuchler-gmbh.com

Table 1: Potential Asymmetric Transformations of this compound

| Transformation Type | Reactive Site(s) | Potential Chiral Catalyst/Method | Resulting Chiral Structure |

|---|---|---|---|

| Asymmetric Alkylation | Bromomethyl group | Phase-transfer catalysis with chiral quaternary ammonium (B1175870) salts | Chiral ethers, amines, or carbon-linked structures |

| Enantioselective Coupling | Bromomethyl group | Chiral Nickel or Palladium complexes | Chiral biaryl or alkyl-aryl compounds |

| Diastereoselective Cyclization | Amino, Carboxyl, and Bromomethyl groups | Intramolecular reaction guided by a chiral auxiliary | Chiral fused heterocyclic systems (e.g., dihydroquinazolinones) |

Advanced In-Situ Spectroscopic Monitoring of Reactions

To fully harness the synthetic potential of a multifunctional molecule like this compound, a deep understanding of its reaction kinetics and mechanisms is essential. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, offer the ability to monitor reactions in real-time without altering the reaction environment. rsc.orgnih.govabb.comlabcompare.com

Applying these techniques to reactions involving this compound can provide invaluable data. For example, during a nucleophilic substitution at the benzylic position, in-situ FTIR can track the disappearance of the C-Br vibrational band and the appearance of new bands corresponding to the newly formed bond. youtube.com Simultaneously, changes in the N-H and C=O bands of the amino acid moiety can reveal any unintended side reactions or intermediate formation. youtube.com

Similarly, real-time NMR spectroscopy can follow the reaction progress by monitoring the chemical shift changes of the benzylic protons (-CH₂Br) as they are converted to the product. youtube.com This can help in optimizing reaction conditions, identifying reactive intermediates, and elucidating complex reaction networks, which is particularly important for a molecule with three distinct reactive sites. youtube.com

Table 2: Spectroscopic Markers for Real-Time Monitoring

| Spectroscopic Method | Functional Group | Key Signal to Monitor | Information Gained |

|---|---|---|---|

| In-Situ FTIR | Bromomethyl (-CH₂Br) | C-Br stretch | Consumption of starting material |

| Amino (-NH₂) | N-H stretch and bend | Involvement in reaction, hydrogen bonding changes | |

| Carboxyl (-COOH) | C=O stretch, O-H stretch | Esterification, amidation, or salt formation | |

| Real-Time NMR | Bromomethyl (-CH₂Br) | ¹H signal (~4.5-5.0 ppm) | Rate of substitution, conversion to product |

| Aromatic Protons | ¹H signals (7-8 ppm) | Changes in electronic environment of the ring |

Data-Driven Approaches and Machine Learning in Reaction Prediction

Table 3: Application of AI/ML in the Chemistry of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | A model predicts the major product and potential byproducts from a given set of reactants and conditions. | Reduces failed experiments; predicts regioselectivity (which functional group reacts). |

| Condition Optimization | Algorithms suggest optimal temperature, solvent, catalyst, and concentrations to maximize yield and minimize impurities. | Accelerates process development; improves reaction efficiency and sustainability. |

| Retrosynthesis Planning | AI tools propose synthetic pathways to a target molecule starting from available precursors, including the title compound. | Discovers novel and more efficient synthetic routes. |

| Catalyst Discovery | Machine learning models screen virtual libraries of potential catalysts to identify the most promising candidates for a specific transformation. | Speeds up the development of new catalytic systems for the compound's transformations. |

Exploration of Novel Catalytic Systems for Transformations

The reactivity of this compound can be precisely controlled through the development of novel catalytic systems, each targeting a specific functional group. Future research will likely focus on creating selective and efficient catalysts for its transformations.

The benzylic bromide is an excellent handle for various catalytic reactions. Visible-light photocatalysis offers a mild and powerful way to generate a benzylic radical from the C-Br bond. nih.gov This radical can then engage in a wide range of C-C and C-heteroatom bond-forming reactions. Cooperative catalysis, combining a nucleophilic catalyst like lutidine with a photocatalyst, can overcome the high reduction potential of some benzyl (B1604629) halides, broadening the scope of possible transformations. nih.govchemistryviews.org

The amino group and the aromatic ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds. beilstein-journals.orgyoutube.com Developing catalysts that can selectively activate the C-N or C-Br bond in the presence of the other functional groups is a key challenge and a significant area of opportunity. Furthermore, catalysts based on earth-abundant metals or even organocatalysts are being explored as sustainable alternatives to traditional precious metal catalysts. researchgate.net

Integration into Multifunctional Material Systems

The trifunctional nature of this compound makes it an exceptional candidate for the design and synthesis of advanced functional materials, including metal-organic frameworks (MOFs) and polymers.

In MOF synthesis, the carboxylate and amino groups can act as coordinating sites to link with metal ions or clusters, forming porous, crystalline structures. ekb.egosti.gov The pendant bromomethyl group would then project into the pores of the MOF, providing a reactive handle for post-synthetic modification (PSM). ekb.egscite.ai This allows for the covalent grafting of other functional molecules onto the framework's internal surface, tailoring the MOF's properties for specific applications like targeted gas separation, catalysis, or sensing. nih.govmdpi.com

In polymer chemistry, the compound can serve multiple roles. It can be used as a functional monomer, where the amino and carboxyl groups are incorporated into a polymer backbone (e.g., a polyamide), leaving the bromomethyl group as a reactive side chain. This side chain can then be used for cross-linking or for grafting other polymer chains. Alternatively, the bromomethyl group can act as an initiator for certain types of polymerization, such as atom transfer radical polymerization (ATRP), to grow polymer chains directly from the aromatic core. researchgate.net This versatility allows for the creation of complex polymer architectures like star polymers or polymer brushes with unique material properties. researchgate.netacs.org

Table 4: Roles of Functional Groups in Material Synthesis

| Functional Group | Role in MOF Synthesis | Role in Polymer Synthesis |

|---|---|---|

| Carboxylic Acid (-COOH) | Primary linker to coordinate with metal nodes. | Monomer unit for polyester (B1180765) or polyamide synthesis. |

| Amino (-NH₂) | Secondary coordinating site; modulates electronic properties of the linker. | Monomer unit for polyamide synthesis; site for derivatization. |

| Bromomethyl (-CH₂Br) | Reactive site for post-synthetic modification (PSM) within MOF pores. | Initiator for controlled radical polymerization (e.g., ATRP); reactive site for polymer functionalization/cross-linking. |

Q & A

Basic Question: What are the standard synthetic routes for 2-amino-6-(bromomethyl)benzoic acid, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically involves bromination of a precursor such as 2-amino-6-methylbenzoic acid using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a refluxing solvent (e.g., CCl₄ or DCM). Key intermediates include methyl-protected derivatives (e.g., methyl 2-amino-6-methylbenzoate) to avoid side reactions .

Characterization:

- NMR Spectroscopy: Confirm bromomethyl substitution via upfield shifts in -NMR (δ 4.2–4.5 ppm for -CH₂Br) and -NMR (δ 30–35 ppm for CH₂Br) .

- HPLC-MS: Monitor reaction progress and purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Question: How can reaction conditions be optimized to minimize di-bromination or oxidation byproducts during synthesis?

Methodological Answer:

- Temperature Control: Maintain temperatures below 80°C to suppress radical chain propagation, which can lead to over-bromination .

- Catalyst Screening: Use Lewis acids (e.g., FeCl₃) to direct regioselectivity, as demonstrated in analogous bromomethylation of aromatic acids .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) reduce radical side reactions compared to non-polar solvents .

Data Analysis: - GC-MS or LC-MS identifies byproducts like 2-amino-3,6-dibromomethylbenzoic acid. Compare retention times and fragmentation patterns with reference standards .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at -20°C in amber vials to prevent photodegradation of the bromomethyl group .

- Solvent Compatibility: Avoid protic solvents (e.g., MeOH, H₂O) to prevent hydrolysis; use anhydrous DMSO or DCM for long-term storage .

Advanced Question: How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Mechanistic Studies: The bromomethyl group acts as a leaving group, enabling SN2 reactions with amines or thiols. Kinetic studies using -NMR can track substitution rates in DMF at 25–60°C .

- Steric Effects: Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity due to steric hindrance at the benzylic position. Compare yields with smaller nucleophiles (e.g., methylamine) .

Contradiction Note:

Conflicting data exists on the optimal base (e.g., K₂CO₃ vs. Et₃N) for SN2 reactions. Triethylamine may induce side reactions (e.g., elimination) in polar solvents, requiring controlled stoichiometry .

Basic Question: How is this compound used as an intermediate in heterocyclic synthesis?

Methodological Answer:

- Benzothiazole Derivatives: React with 2-mercaptoaniline in ethanol under reflux to form 6-substituted benzothiazoles, confirmed by LC-MS and IR (C=S stretch at 1250 cm⁻¹) .

- Peptide Coupling: Activate the carboxylic acid group using EDCI/HOBt for conjugation to amino-terminated biomolecules .

Advanced Question: How can computational modeling predict the compound’s stability under varying pH conditions?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G* level to assess hydrolysis pathways. The bromomethyl group shows higher lability at pH > 8 due to hydroxide ion attack .

- pKa Prediction: Use ChemAxon or SPARC calculators to estimate the carboxylic acid pKa (~2.5) and amino group pKa (~4.8), guiding buffer selection for reaction media .

Basic Question: What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

- X-Ray Crystallography: Resolve crystal structures to confirm regiochemistry, especially if di-substitution is suspected .

- Elemental Analysis: Validate C, H, N, and Br percentages within ±0.3% of theoretical values .

Advanced Question: How do solvent polarity and temperature affect the compound’s degradation kinetics?

Methodological Answer:

- Kinetic Studies: Conduct accelerated stability tests in DMSO, DMF, and THF at 40–60°C. Monitor degradation via HPLC every 24 hours.

- Half-Life (t₁/₂): DMSO: >14 days; THF: ~7 days (due to trace peroxides) .

- Arrhenius Analysis: Calculate activation energy (Eₐ) for hydrolysis to extrapolate shelf life at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.